Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester is a member of phenols and a benzoate ester.
Scientific Research Applications
Formation and Stability of Derivatives : A study by Bremanis et al. (1987) explored the formation of imidazolidine derivatives from reactions with isothiocyanates, which could be relevant for understanding the behavior of acetic acid esters in similar chemical reactions (Bremanis et al., 1987).
Thermal Behavior : Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal decomposition and stability of various esters, including those related to acetic acid esters. This research is crucial for understanding the stability of these compounds under different conditions (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Synthesis Methods : Research by Zhang Guo-fu (2012) on the synthesis of specific acetic acid esters provides insights into the methodologies for creating these compounds, highlighting the operational ease, mild reaction conditions, and high yield (Zhang Guo-fu, 2012).
Oxidative Amidation : A study by Chau and Ciufolini (2014) on bimolecular oxidative amidation of phenols involving acetic acid esters can offer insights into the chemical processes and mechanisms involved (Chau & Ciufolini, 2014).
Development in Synthesis for Specific Applications : Ainge et al. (2010) describe the optimization and scale-up of a manufacturing route for an intermediate involving an acetic acid ester, highlighting its application in industrial processes (Ainge et al., 2010).
Antimicrobial Activities : Research by Demirbas et al. (2004) on the synthesis and antimicrobial activities of acetic acid esters underscores their potential in developing new antimicrobial agents (Demirbas et al., 2004).
properties
Product Name |
Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[4-(2-phenylethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C17H17NO3/c1-13(19)21-16-9-7-15(8-10-16)17(20)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
DTEQKVYORJRXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
solubility |
21.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.